rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol
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Overview
Description
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique hexahydro-furo-pyrrol structure, which makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism of action can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol include other nitrogen-containing heterocyclic compounds, such as:
- Pyrrolidine derivatives
- Piperidine derivatives
- Morpholine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique hexahydro-furo-pyrrol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKBENAYKANNKV-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@]2(CN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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